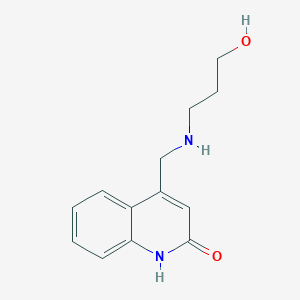
4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of quinolin-2-ol derivatives, including structures similar to "4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol," involves complex organic reactions. For instance, 2-hydroxypyrano[3,2-c]quinolin-5-ones can be synthesized from 4-hydroxyquinolin-2(1H)-ones through a tandem Knoevenagel condensation and Michael-type addition, highlighting the intricate steps involved in creating quinolin-2-ol derivatives (Ye et al., 1999).
Molecular Structure Analysis
The molecular structure of quinolin-2-ol derivatives plays a crucial role in their chemical behavior and potential applications. Techniques such as NMR spectroscopy and X-ray crystallography are often employed to elucidate these structures. For example, the synthesis and structural elucidation of pyrimido[5,4-c]quinoline-4(3H)-one derivatives demonstrate the use of 1D and 2D NMR spectroscopy for structure analysis (Ai et al., 2010).
Chemical Reactions and Properties
Quinolin-2-ol derivatives participate in various chemical reactions, reflecting their diverse chemical properties. For instance, they can act as carbonyl and acid surrogates in Passerini- and Ugi-type reactions, enabling the synthesis of α-trifluoromethyl-α-hydroxy carboxamides and α-trifluoromethyl α-amino acids (Madhu et al., 2022).
科学的研究の応用
Anticorrosive Materials
Quinoline derivatives are recognized for their effectiveness as anticorrosive materials. These compounds, especially those with polar substituents like hydroxyl, methoxy, amino, and nitro groups, effectively adsorb on metallic surfaces. They form stable chelating complexes through coordination bonding, providing significant protection against metallic corrosion. This attribute underscores their potential in developing advanced materials for corrosion inhibition (C. Verma, M. Quraishi, E. Ebenso, 2020).
Immune Response Modifiers
The non-nucleoside imidazoquinolinamines class, including analogs of imiquimod, demonstrates the capability to activate the immune system via localized induction of cytokines such as IFN-α, -β, and various interleukins. Although the exact mechanisms remain to be fully understood, these compounds have shown promise in treating various cutaneous diseases due to their immunoregulatory, antiviral, antiproliferative, and antitumor activities (T. Syed, 2001).
Neuroprotection
The metabolism of tryptophan through the kynurenine pathway, involving quinolinic acid as an N-methyl-d-aspartate receptor agonist and kynurenic acid as an antagonist, has been studied for its neuroprotective and neurotoxic roles. The balance between these metabolites is considered critical in neurological disorders. Modulating this pathway to reduce neurotoxic quinolinic acid and increase neuroprotective kynurenic acid levels presents a novel target for therapeutic intervention in neurodegenerative diseases (E. Vámos, Á. Párdutz, P. Klivényi, J. Toldi, L. Vécsei, 2009).
Antimicrobial and Anticancer Agents
Quinoline derivatives have been widely studied for their antimicrobial and anticancer properties. The therapeutic significance of quinolines, including their roles as agents of choice in treating various ailments such as cancer and malaria, is well-documented. Furthermore, they exhibit a broad spectrum of antimicrobial, anti-inflammatory, and antidiabetic activities, making them crucial in the development of new chemotherapeutic agents (S. M. A. Hussaini, 2016).
将来の方向性
The future directions for “4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol” and similar compounds involve further exploration of their synthesis methods and potential biological and pharmaceutical applications . The development of more convenient and efficient synthetic methods for these compounds is quite meaningful for both scientific research and industrial application .
特性
IUPAC Name |
4-[(3-hydroxypropylamino)methyl]-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c16-7-3-6-14-9-10-8-13(17)15-12-5-2-1-4-11(10)12/h1-2,4-5,8,14,16H,3,6-7,9H2,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTYAUFOGOOURMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CNCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(((3-Hydroxypropyl)amino)methyl)quinolin-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
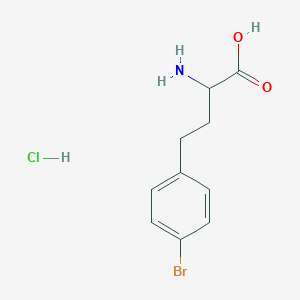
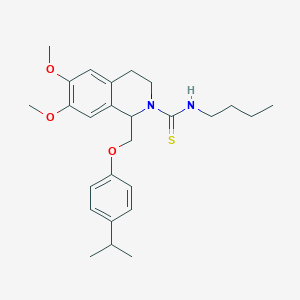
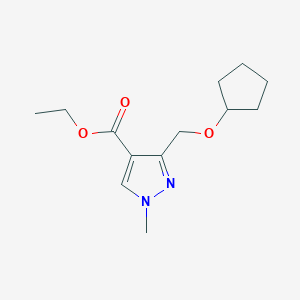
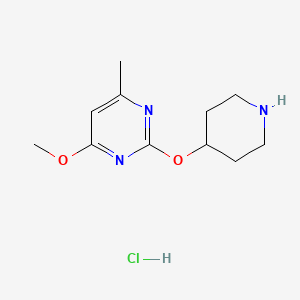
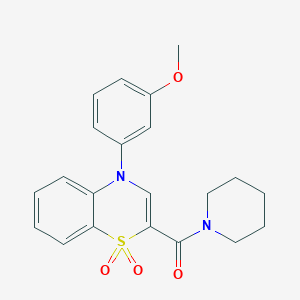
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)
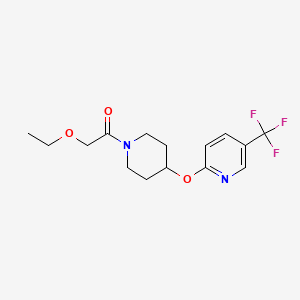
![N-[3-(2,2-Dimethylpropyl)-1,2-oxazol-5-yl]prop-2-enamide](/img/structure/B2486211.png)
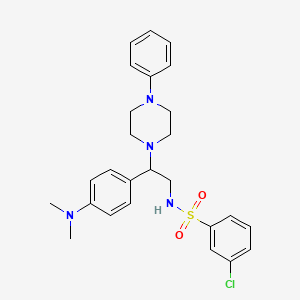
![5-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methyl-1,2,4-oxadiazole;hydrochloride](/img/structure/B2486216.png)
![2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2486217.png)
![N-(4-ethoxyphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanylacetamide](/img/structure/B2486218.png)
![4-(2-(benzo[d][1,3]dioxol-5-yl)acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B2486221.png)